molecular formula C18H24N2O3 B11588144 2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11588144
M. Wt: 316.4 g/mol
InChI Key: QIWUZRLMUZFCGZ-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with a suitable amine under controlled conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the tricyclic structure. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxyacetophenone: Shares similar hydroxyl groups but lacks the tricyclic structure.

    2,4-Dihydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-(3,4-Dihydroxyphenyl)ethylamine: Similar in having hydroxyl groups but differs in its amine structure[][4].

Uniqueness

The uniqueness of 2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications[4][4].

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H24N2O3/c1-3-6-18-10-19-8-17(2,16(18)23)9-20(11-18)15(19)13-5-4-12(21)7-14(13)22/h4-5,7,15,21-22H,3,6,8-11H2,1-2H3

InChI Key

QIWUZRLMUZFCGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)C

Origin of Product

United States

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